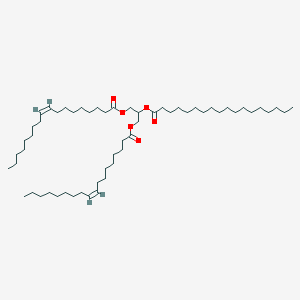

1,3-Dioleoyl-2-stearoylglycerol

Description

Properties

IUPAC Name |

1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-26,28-29,54H,4-24,27,30-53H2,1-3H3/b28-25-,29-26- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSBKZXRGYMKBT-RZEXXKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H106O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315062 | |

| Record name | Triglyceride OStO,sn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

887.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(18:1(9Z)/18:0/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0049761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2410-29-9 | |

| Record name | Triglyceride OStO,sn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2410-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioleoyl-2-stearoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002410299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglyceride OStO,sn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-STEARO-1,3-DIOLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL38VM758C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Methodologies for the Characterization and Analysis of 1,3 Dioleoyl 2 Stearoylglycerol

Chromatographic Techniques for High-Resolution Separation and Quantification

Chromatography is a cornerstone of lipid analysis, providing powerful means to separate complex TAG mixtures. nih.govnih.gov High-performance liquid chromatography (HPLC) is particularly advantageous for analyzing TAGs like 1,3-Dioleoyl-2-stearoylglycerol due to its high resolution and versatility. nih.govtandfonline.com

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) Applications for Triacylglycerol Profiling

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) separates TAGs based on their polarity, primarily determined by the number of double bonds in their fatty acid chains. This technique is highly effective for grouping TAGs into classes based on their degree of unsaturation. In the analysis of natural fats like butterfat, NP-HPLC can be used as an initial fractionation step. glpbio.com For instance, a mixture containing this compound (with two double bonds) would be separated from TAGs with fewer or more double bonds.

A study on the determination of triacylglycerols in butterfat utilized NP-HPLC in conjunction with mass spectrometry. glpbio.com This approach allows for the effective separation of TAGs into groups, simplifying subsequent identification and quantification. The elution order in NP-HPLC is typically from the least polar (most saturated) to the most polar (most unsaturated) TAGs. Therefore, this compound would elute after more saturated species but before more highly unsaturated ones, such as those containing linoleic acid.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Molecular Species Determination

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for the detailed separation of individual TAG molecular species. researchgate.net Separation is based on the "equivalent carbon number" (ECN), which accounts for both the total number of carbon atoms in the fatty acid chains and their degree of unsaturation. mdpi.com The ECN is calculated using the formula: ECN = CN - 2xDB, where CN is the total carbon number of the acyl chains and DB is the total number of double bonds.

For this compound (OStO):

Oleic acid (O): 18 carbons, 1 double bond (18:1)

Stearic acid (St): 18 carbons, 0 double bonds (18:0)

Total Carbon Number (CN) = 18 (oleic) + 18 (stearic) + 18 (oleic) = 54

Total Double Bonds (DB) = 1 + 0 + 1 = 2

ECN = 54 - (2 * 2) = 50

RP-HPLC can effectively separate this compound from other TAGs with different ECN values. For example, it can be distinguished from triolein (B1671897) (OOO, ECN=48) or tristearin (B179404) (StStSt, ECN=54). The resolving power of modern RP-HPLC columns allows for the separation of TAGs that have the same ECN but different fatty acid combinations, although positional isomers like 1,2-Dioleoyl-3-stearoylglycerol may co-elute. researchgate.net

| Technique | Principle of Separation | Application for this compound | Key Advantage |

|---|---|---|---|

| NP-HPLC | Polarity (degree of unsaturation) | Groups with other di-unsaturated TAGs | Effective for class fractionation |

| RP-HPLC | Equivalent Carbon Number (ECN) | Separates as an individual molecular species (ECN=50) | High-resolution separation and quantification |

Mass Spectrometric Strategies for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and quantification of TAGs. tandfonline.com When coupled with chromatographic separation, it provides definitive identification.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) for Triacylglycerol Identification

Electrospray Ionization (ESI) is a soft ionization technique that allows intact TAG molecules to be transferred into the gas phase as charged ions, typically as [M+NH₄]⁺ or [M+Na]⁺ adducts, with minimal fragmentation. Tandem mass spectrometry (MS/MS) then isolates these parent ions and fragments them to reveal structural information.

For this compound ([M+NH₄]⁺), the MS/MS spectrum is characterized by the neutral loss of its constituent fatty acids. The fragmentation pattern would show:

Loss of oleic acid + NH₃ (C18:1)

Loss of stearic acid + NH₃ (C18:0)

The relative abundance of the fragment ions resulting from the loss of fatty acids from the sn-1/3 positions versus the sn-2 position is different. The loss of a fatty acid from the sn-2 position is generally less favored, resulting in a less intense corresponding fragment ion. This allows for the differentiation of regioisomers. For this compound, the ion corresponding to the loss of stearic acid would be less abundant than the ion for the loss of oleic acid, confirming the stearic acid's position at sn-2. This method has been successfully applied to identify OStO in butterfat. glpbio.com

Gas Chromatography-Mass Spectrometry (GC-MS) in Fatty Acid Compositional Analysis

The resulting mixture of methyl oleate (B1233923) and methyl stearate (B1226849) is then injected into the GC-MS. The gas chromatograph separates the FAMEs based on their boiling points and polarity. The mass spectrometer then identifies each FAME by its characteristic mass spectrum and retention time. nih.govaocs.org This analysis confirms that the building blocks of the TAG are indeed oleic and stearic acid and allows for their precise quantification. researchgate.net

| Technique | Analyte | Information Obtained | Primary Use |

|---|---|---|---|

| ESI-MS/MS | Intact Triacylglycerol | Molecular weight and fatty acid positions (sn-1,2,3) | Structural elucidation and regioisomer identification |

| GC-MS | Fatty Acid Methyl Esters (FAMEs) | Types and relative amounts of constituent fatty acids | Compositional verification and quantification |

Spectroscopic Techniques for Molecular Conformation and Phase Analysis

Spectroscopic methods provide insight into the higher-order structure and physical state of TAGs. The arrangement of the acyl chains in the crystal lattice determines the polymorphic form of the fat, which influences its physical properties like melting point and texture.

While specific studies focusing solely on the spectroscopy of this compound are limited, the principles are derived from extensive research on TAGs. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for this purpose. acs.org The infrared spectrum of a TAG has specific bands that are sensitive to the conformation of the fatty acid chains and their packing in the crystal. For example, the CH₂ scissoring and rocking vibrations in the 1400-700 cm⁻¹ region can differentiate between the common polymorphic forms: alpha (α), beta-prime (β'), and beta (β). acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-NMR, can also be used for regiospecific analysis. aocs.org The chemical shifts of the carbonyl carbons and the glycerol (B35011) backbone carbons are sensitive to the type of fatty acid esterified at each of the sn-1, sn-2, and sn-3 positions. This provides a complementary, non-destructive method for confirming the positional distribution of oleic and stearic acids on the glycerol backbone. aocs.org

Fourier Transform Infrared (FT-IR) Spectroscopy in Polymorphic Transition Studies

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to investigate the polymorphic transitions of triacylglycerols like OSO. acs.orgcapes.gov.br By analyzing the vibrational modes of the molecule's functional groups, FT-IR can distinguish between different crystalline forms (polymorphs) and monitor their transformations in real-time. researchgate.netresearchgate.netirb.hr

In the study of OSO and similar TAGs, FT-IR has been instrumental in elucidating the conformational ordering of the acyl chains during polymorphic transitions. capes.gov.br For instance, studies on the polymorphic transformations of 1,3-distearoyl-2-oleoyl-sn-glycerol (SOS), a structurally related TAG, have utilized FT-IR to follow the changes in the acyl chain packing from a less ordered (α-form) to a more ordered (β-form) state. capes.gov.brresearchgate.net The analysis of the CH₂ scissoring and rocking bands, in particular, provides detailed information about the subcell packing (the lateral arrangement of the acyl chains). acs.org

Key spectral regions for analyzing TAG polymorphism include:

Carbonyl (C=O) stretching region (~1700-1750 cm⁻¹): The number and position of peaks in this region can indicate differences in the environment of the ester groups in various polymorphs.

CH₂ scissoring region (~1460-1475 cm⁻¹): A single peak in this region is characteristic of a hexagonal subcell (α-form), while a splitting of this peak indicates an orthorhombic subcell (β'-form). acs.org

CH₂ rocking region (~720 cm⁻¹): Similar to the scissoring band, the appearance of this band provides information on the chain packing.

By monitoring the changes in these spectral features as a function of temperature or time, researchers can map out the pathways of polymorphic transformations. For OSO, this includes transitions from the metastable α-form to the more stable β' and β forms. capes.gov.br

Nuclear Magnetic Resonance (NMR) for Positional Isomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of triacylglycerols, including the differentiation of positional isomers. nih.govnih.gov In the case of OSO, it is crucial to confirm the specific placement of the stearoyl and oleoyl (B10858665) chains on the glycerol backbone, distinguishing it from its isomers such as 1,2-dioleoyl-3-stearoylglycerol. High-resolution ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structural assignment. nih.govrsc.org

¹³C NMR is particularly powerful for analyzing the composition and positional distribution of fatty acids in TAGs. doi.org The chemical shifts of the carbonyl carbons and the carbons of the glycerol backbone are sensitive to the nature of the adjacent fatty acid chains. nih.gov This allows for the quantitative determination of the fatty acid composition at each of the sn-1, sn-2, and sn-3 positions. While ¹H NMR spectra of TAGs can be complex due to overlapping signals, high-field instruments and two-dimensional NMR techniques can provide the necessary resolution. nih.govnih.gov

The advantages of NMR spectroscopy in this context include its non-destructive nature and the ability to analyze complex mixtures without the need for derivatization. nih.gov This makes it a valuable technique for quality control and for studying the composition of natural fats and oils where OSO may be a component. nih.gov

X-ray Diffraction Techniques for Crystalline Structure and Polymorphism

X-ray diffraction (XRD) is a fundamental technique for determining the three-dimensional structure of crystalline materials, including the different polymorphic forms of this compound. nih.govnih.gov The diffraction pattern obtained from an XRD experiment provides information about the arrangement of molecules in the crystal lattice, including the unit cell dimensions and the symmetry of the crystal. researchgate.net

Powder X-ray Diffraction (PXRD) for Unit Cell Parameter Determination

Powder X-ray Diffraction (PXRD) is widely used to characterize the polymorphic forms of triacylglycerols. nih.govmdpi.com In a PXRD experiment, a powdered sample is exposed to an X-ray beam, and the scattered X-rays are detected at various angles. The resulting diffraction pattern is a fingerprint of the crystalline phase, with each polymorph exhibiting a unique set of diffraction peaks.

The positions of the diffraction peaks are related to the spacing between the crystal lattice planes (d-spacing) through Bragg's Law. The pattern is typically divided into two regions:

Small-angle X-ray scattering (SAXS): This region provides information about the long spacings, which correspond to the lamellar stacking of the triacylglycerol molecules. researchgate.net For OSO, this reveals the chain length structure (e.g., double or triple chain length). mdpi.com

Wide-angle X-ray scattering (WAXS): This region reveals the short spacings, which are related to the subcell packing of the acyl chains. researchgate.net Different polymorphs (α, β', β) have characteristic short-spacing patterns.

By analyzing the positions and intensities of the diffraction peaks, the unit cell parameters (a, b, c, α, β, γ) for each polymorphic form of OSO can be determined. nih.gov This information is essential for a complete understanding of the crystal structure and its relationship to the physical properties of the material.

Synchrotron Radiation Time-Resolved X-ray Diffraction (SR-TRXRD) for Kinetic Studies

To study the kinetics of the rapid polymorphic transitions that can occur in triacylglycerols, Synchrotron Radiation Time-Resolved X-ray Diffraction (SR-TRXRD) is employed. researchgate.netresearchgate.net Synchrotron sources produce highly intense and collimated X-ray beams, allowing for the collection of diffraction patterns in very short time frames. esrf.friaea.orgiaea.org This makes it possible to follow the structural changes that occur during processes such as melting, crystallization, and polymorphic transformations in real-time. nih.govnih.gov

In a typical SR-TRXRD experiment, the sample is subjected to a controlled temperature program while diffraction patterns are continuously recorded. researchgate.net This allows for the direct observation of the disappearance of peaks corresponding to one polymorph and the simultaneous appearance of peaks from another. esrf.fr The high time resolution of this technique can be on the order of milliseconds or even faster, providing detailed insights into the kinetics and mechanisms of these transformations. iaea.orgnih.gov

For this compound, SR-TRXRD can be used to study the rates of the transitions between its various polymorphic forms (e.g., α → β' → β), providing valuable information for controlling the crystalline state in practical applications. capes.gov.brresearchgate.net

Calorimetric Analysis for Thermal Transition Profiles

Calorimetric techniques are used to measure the heat changes associated with physical and chemical processes. For this compound, these methods are crucial for characterizing its thermal transitions, such as melting and crystallization, and for studying its polymorphic behavior.

Differential Scanning Calorimetry (DSC) in Polymorphism and Phase Behavior Research

Differential Scanning Calorimetry (DSC) is the most widely used calorimetric technique for studying the thermal properties of triacylglycerols. researchgate.netusda.govresearchgate.netnih.gov In a DSC experiment, the heat flow into or out of a sample is measured as a function of temperature or time, while the sample is subjected to a controlled temperature program. nih.gov

When a sample of OSO undergoes a thermal transition, such as melting or a polymorphic transformation, there is an associated change in enthalpy that is detected by the DSC instrument as a peak in the heat flow curve. nih.govresearchgate.net

Endothermic peaks represent processes that absorb heat, such as melting.

Exothermic peaks represent processes that release heat, such as crystallization or some polymorphic transformations. researchgate.net

By analyzing the temperatures and enthalpies of these peaks, a wealth of information about the polymorphic behavior of OSO can be obtained. researchgate.net For example, the melting point of each polymorph can be determined, and the transformation from a less stable to a more stable form can be observed as an exothermic event followed by an endothermic melting peak at a higher temperature. researchgate.net DSC is also invaluable for constructing phase diagrams of mixtures containing OSO, which is essential for understanding its behavior in complex lipid systems. mdpi.com

Table 1: Summary of Analytical Techniques for this compound Characterization

| Technique | Information Obtained | Relevance to OSO |

| FT-IR Spectroscopy | Molecular vibrations, functional groups, subcell packing | Distinguishing polymorphs (α, β', β), studying conformational changes during transitions. acs.orgcapes.gov.br |

| NMR Spectroscopy | Molecular structure, positional isomerism, fatty acid composition | Confirming the sn-1,3-dioleoyl-2-stearoyl structure, quantitative analysis. nih.govdoi.org |

| Powder X-ray Diffraction (PXRD) | Crystal lattice parameters, long and short spacings | Identifying polymorphic forms, determining unit cell dimensions. nih.govresearchgate.net |

| Synchrotron Radiation TRXRD | Real-time structural changes, kinetics of transitions | Studying the dynamics of rapid polymorphic transformations. researchgate.netresearchgate.net |

| Differential Scanning Calorimetry (DSC) | Melting and crystallization temperatures, enthalpies of transition | Characterizing thermal behavior, identifying polymorphs, constructing phase diagrams. researchgate.netusda.gov |

Biosynthetic Pathways and Enzymatic Synthesis of 1,3 Dioleoyl 2 Stearoylglycerol

Chemoenzymatic Synthesis Approaches

The production of precisely structured TAGs like OSO often employs a chemoenzymatic strategy, which marries the specificity of enzymes with the efficiency of chemical reactions. A common approach involves a multi-step process. For instance, a similar structured TAG, 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), is synthesized by first producing vinyl oleate (B1233923) through a transvinylation reaction between vinyl acetate (B1210297) and oleic acid. nih.gov This vinyl oleate is then enzymatically reacted with glycerol (B35011) to form 1,3-diolein (B152344), a key intermediate. nih.gov The final step involves the chemical acylation of the purified 1,3-diolein with the desired fatty acid, in the case of OSO, stearic acid, to yield the target structured TAG. nih.gov This method allows for the precise placement of fatty acids on the glycerol backbone, resulting in a high-purity product. nih.gov

Lipase-Catalyzed Reactions for Regioselective Esterification

Lipases are instrumental in the synthesis of structured TAGs due to their ability to catalyze esterification and interesterification reactions with high regioselectivity. researchgate.netnih.gov These enzymes, belonging to the hydrolase group, can function in both aqueous and non-aqueous media, with lower moisture content favoring esterification over hydrolysis. nih.gov

Acidolysis and Interesterification Mechanisms in Triacylglycerol Production

Acidolysis and interesterification are two primary lipase-catalyzed reactions for producing structured TAGs like OSO. researchgate.net In acidolysis, a triacylglycerol is reacted with a free fatty acid, leading to the exchange of an acyl group. For example, fats rich in tristearin (B179404) can undergo lipase-catalyzed acidolysis with oleic acid to synthesize OSO. mdpi.com Interesterification, on the other hand, involves the exchange of acyl groups between two different triacylglycerols or between a triacylglycerol and a fatty acid ester. nih.gov

The catalytic mechanism of lipase-catalyzed esterification involves a three-step process. nih.gov Initially, the serine residue in the enzyme's active site is activated. nih.gov This is followed by the formation of an acyl-enzyme intermediate when the serine reacts with the carbonyl group of a substrate. nih.gov Finally, a nucleophile, such as a monoglyceride or another alcohol, attacks this intermediate, releasing the product and regenerating the enzyme. nih.gov

Influence of Enzyme Regiospecificity (e.g., sn-1,3 specific lipases) on Synthesis Outcomes

The regiospecificity of lipases is a critical factor determining the final structure of the synthesized TAG. researchgate.net Lipases are classified based on their ability to selectively hydrolyze acyl groups at specific positions on the glycerol backbone. researchgate.netsn-1,3 specific lipases are particularly valuable as they preferentially act on the sn-1 and sn-3 positions, leaving the sn-2 position intact. researchgate.netnih.gov This specificity is crucial for the synthesis of OSO, where stearic acid needs to be maintained at the sn-2 position while oleic acid is introduced at the sn-1 and sn-3 positions.

Lipases from sources such as Thermomyces lanuginosus and Rhizomucor miehei are known for their sn-1,3 positional specificity. nih.gov The use of these enzymes in acidolysis or interesterification reactions with appropriate substrates can direct the synthesis towards the desired OSO structure. researchgate.net However, it is important to note that prolonged reaction times can sometimes lead to acyl migration, where the fatty acid at the sn-2 position moves to the sn-1 or sn-3 position, resulting in byproducts. researchgate.net

Substrate Design and Reaction Condition Optimization in Directed Synthesis

The successful synthesis of OSO is highly dependent on the careful selection of substrates and the optimization of reaction conditions.

Substrate Design: The choice of starting materials is fundamental. For instance, a tristearin-rich fat can be used as the source of the stearoyl group at the sn-2 position, which then undergoes acidolysis with oleic acid. mdpi.com Alternatively, one could start with a source of 1,3-diolein and then esterify the sn-2 position with stearic acid. nih.gov The purity and nature of the substrates, such as using free fatty acids versus fatty acid esters, can also influence the reaction outcome. researchgate.net

Reaction Condition Optimization: Several parameters need to be fine-tuned to maximize the yield and purity of OSO. These include:

Substrate Molar Ratio: The ratio of the acyl donor (oleic acid) to the glycerol backbone source is a key factor. nih.gov

Temperature: Temperature affects the reaction rate and enzyme stability. researchgate.net While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation and increased acyl migration. nih.gov

Reaction Time: The duration of the reaction needs to be optimized to achieve equilibrium and high conversion without promoting side reactions like acyl migration. researchgate.net

Water Activity: A small amount of water is essential for lipase (B570770) activity, but excess water can favor hydrolysis over esterification. nih.gov

The table below summarizes findings from various studies on the optimization of lipase-catalyzed synthesis of structured triacylglycerols, which can be applied to OSO production.

| Parameter | Optimized Condition | Outcome | Reference |

| Substrate Molar Ratio | 1:3 (FHSO to Caprylic Acid) | 45.16% incorporation of caprylic acid | nih.gov |

| Temperature | 50°C | Maximized OPO content (31.43%) and minimized acyl migration (6.07%) | nih.gov |

| Reaction Time | 6 hours | Equilibrium reached for MLCT synthesis | researchgate.net |

| Enzyme Loading | 4% (w/v) | Highest conversion of FAMEs and LLS-TAGs yields | nih.gov |

Novel Solvent Systems in Enzymatic Triacylglycerol Synthesis (e.g., Deep Eutectic Solvents)

Traditionally, enzymatic synthesis of TAGs has been performed in organic solvents or solvent-free systems. nih.gov However, there is a growing interest in green and sustainable solvent alternatives. Deep Eutectic Solvents (DESs) have emerged as promising media for biocatalytic reactions. nih.gov

DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs), which form a eutectic mixture with a melting point lower than that of the individual components. mdpi.commdpi.com They offer several advantages, including being non-toxic, biocompatible, and biodegradable. nih.gov In the context of lipase-catalyzed reactions, DESs can enhance enzyme stability and activity, and improve the solubility of substrates. nih.govmdpi.com

For example, DESs composed of choline (B1196258) chloride and glycerol have been shown to be effective media for lipase-catalyzed esterification. researchgate.net The use of DESs can lead to increased yields compared to solvent-free systems, partly by adsorbing the water produced during the reaction, thereby shifting the equilibrium towards product formation. researchgate.net Research into various DES compositions, including those based on natural compounds, is ongoing to further optimize enzymatic TAG synthesis. mdpi.comacs.org

Structural and Conformational Studies of Crystalline 1,3 Dioleoyl 2 Stearoylglycerol

Polymorphic Forms and Transitions of 1,3-Dioleoyl-2-stearoylglycerol (OSO)

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct molecular arrangement and physical properties. This compound is known to exhibit monotropic polymorphism, meaning that transformations proceed irreversibly from less stable forms to more stable forms. The established polymorphic transition pathway for OSO is a sequential transformation from the α-form to the β'-form, and finally to the most stable β-form (α → β′ → β). nih.govresearchgate.net This sequence is a result of the molecule's efforts to achieve the most thermodynamically stable conformational and packing state.

The study of these transformations often involves techniques such as Fourier-transform infrared (FT-IR) spectroscopy, particularly with deuterated samples, and X-ray diffraction (XRD), which provide insights into the conformational ordering of the fatty acid chains and the lamellar structure of the crystals. nih.govresearchgate.net

Alpha (α) Phase Characterization and Transformation Kinetics

The α (alpha) phase is the least stable and typically the first polymorph to crystallize from the melt upon rapid cooling. nih.gov It is characterized by a hexagonal (H) subcell packing of its hydrocarbon chains. This packing arrangement allows for considerable rotational motion of the acyl chains, resulting in a structure that is conformationally disordered. In this phase, the acyl chains are, on average, perpendicular to the basal plane of the lamella. The α-form is a metastable state and will readily transform into a more stable polymorph upon heating. nih.gov For OSO, the α phase serves as the precursor to the β' phase in its irreversible transition sequence. nih.govresearchgate.net

Beta Prime (β') Phase Characterization and Transformation Pathways

The β' (beta prime) phase represents an intermediate level of stability and order in the polymorphic landscape of OSO. nih.gov The transition from the α phase to the β' phase marks a significant step in the conformational ordering of the molecule. In this transformation, one of the saturated stearoyl chains in the OSO molecule adopts an all-trans conformation, which is a more extended and ordered state. nih.gov The subcell packing of the β' form is typically orthorhombic perpendicular (O⊥), indicating a denser and more ordered arrangement of the acyl chains compared to the α phase. This phase is also metastable and acts as the direct precursor to the most stable β form in the transformation pathway of OSO. nih.govresearchgate.net

Beta (β) Phase Characterization and Stability

The β (beta) phase is the most stable and most ordered polymorphic form of this compound. nih.gov The transformation from the intermediate β' phase to the final β phase involves the conformational ordering of the unsaturated oleoyl (B10858665) chains. nih.gov This final ordering process results in the most efficient molecular packing. The subcell structure of the β polymorph is triclinic parallel (T∥), which represents the densest possible packing for triacylglycerol chains. Due to its high degree of order and packing efficiency, the β form possesses the highest melting point and is the most thermodynamically stable state for OSO. nih.gov

Molecular Packing and Lamellar Structures in Crystalline Phases (e.g., Bilayer vs. Trilayer)

The arrangement of triacylglycerol molecules into layers, known as lamellar structure, is a critical feature of their crystalline state. These layers can be arranged in either a bilayer (double-chain length) or a trilayer (triple-chain length) packing.

In the case of OSO, a fascinating conversion of the layered structure accompanies its polymorphic transformations. The initial α phase and the intermediate β' phase both exhibit a bilayer structure . researchgate.net However, the final, most stable β phase adopts a trilayer structure . nih.govresearchgate.net This structural conversion from a bilayer to a trilayer during the β' → β transition is a crucial event, driven by the final conformational ordering of the oleoyl chains to achieve maximum packing efficiency and stability. nih.gov

Table 1: Lamellar Structure of this compound Polymorphs This table is interactive. You can sort and filter the data.

| Polymorphic Form | Lamellar Structure | Subcell Packing | Relative Stability |

|---|---|---|---|

| Alpha (α) | Bilayer | Hexagonal | Least Stable |

| Beta Prime (β') | Bilayer | Orthorhombic Perpendicular | Intermediate |

| Beta (β) | Trilayer | Triclinic Parallel | Most Stable |

Steric Hindrance and Acyl Chain Conformation in Solid-State Lipids

The specific arrangement of different fatty acid chains on the glycerol (B35011) backbone creates steric constraints that significantly influence the conformational ordering during crystallization. In this compound, the presence of a saturated stearic acid chain at the sn-2 position and two unsaturated oleic acid chains at the sn-1 and sn-3 positions presents a unique packing challenge.

The polymorphic transitions are, in essence, a stepwise process of overcoming these steric hindrances to achieve a more ordered state. The initial step, the α → β' transition, involves the conformational ordering of one of the saturated stearoyl chains into an all-trans state. nih.gov This indicates that the initial disorder is partly related to the conformation of the saturated part of the molecule.

The final and most significant ordering event occurs during the β' → β transition, where the unsaturated oleoyl chains achieve their most stable conformation. nih.gov The kink introduced by the cis-double bond in the oleic acid chains presents a considerable steric barrier to efficient packing. The transition to the β form, which is accompanied by the shift to a trilayer structure, represents the optimal solution to accommodate these kinked chains while maximizing van der Waals interactions, leading to the most stable crystalline lattice. nih.gov

Interactions and Phase Behavior of 1,3 Dioleoyl 2 Stearoylglycerol in Mixed Lipid Systems

Binary and Ternary Mixture Crystallization Phenomena

The crystallization of 1,3-Dioleoyl-2-stearoylglycerol in binary and ternary mixtures with other TAGs is characterized by complex phase behaviors, including monotectic and eutectic formations. researchgate.net In binary systems, such as with 1,3-distearoyl-2-oleoyl-glycerol (SOS), OSO participates in the formation of a molecular compound, which dictates the phase diagram. researchgate.net The phase diagram for the SOS/OSO mixture shows two monotectic regions, β-OSO / βc and βc / β-SOS, where βc represents the most stable β form of the molecular compound. researchgate.net This indicates that at specific compositions, the molecular compound coexists with one of the pure components.

In more complex ternary mixtures, the interactions become even more intricate. For instance, studies on other TAG systems, such as those containing 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), 1-palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol (POS), and SOS, reveal that eutectic behavior is common. nih.gov POP, for example, forms eutectic systems with both POS and SOS, which results in a lower melting point for the mixture. nih.gov Similarly, research on ternary mixtures of other minor TAGs like 1,3-dipalmitoyl-2-linoleoylglycerol (B8088817) (PLP), 1-palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol (PLS), and 1,3-distearoyl-2-linoleoylglycerol (SLS) also demonstrates the formation of eutectic systems based on analyses using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). acs.orgacs.org This principle of eutectic formation is a key phenomenon governing the crystallization in multicomponent lipid systems that include OSO.

The crystallization kinetics are also heavily influenced by the composition of the mixture. The cooling rate has a more significant impact on symmetrical TAGs like OSO compared to their asymmetrical counterparts. nih.gov In binary mixtures of TAGs with different properties, such as SOS and trilaurin (B1682545) (LLL), the components can crystallize separately, forming eutectics in their metastable polymorphic forms. mdpi.com This behavior, where different TAGs crystallize at different temperatures and potentially transform into more stable forms upon heating, is indicative of the complex crystallization pathways in mixed systems containing OSO. mdpi.com

Formation and Characterization of Molecular Compound Crystals with Other Triacylglycerols (e.g., SOS, POP)

A notable characteristic of OSO in mixed lipid systems is its ability to form molecular compounds (MCs) with other TAGs. This phenomenon has been observed in binary mixtures of symmetric saturated-oleic-saturated TAGs (like SOS and POP) with symmetric oleic-saturated-oleic TAGs (like OSO and OPO). researchgate.netresearchgate.netmdpi.com

Specifically, in a binary mixture of SOS and OSO, a molecular compound is formed at a 1:1 molar ratio. researchgate.net This MC has its own distinct polymorphic forms, denoted as αc, β′c, and βc, and crystallizes in a double chain-length structure. researchgate.net This is noteworthy because the pure components, SOS and SSO (1,2-distearoyl-3-oleoyl-rac-glycerol), can form triple chain-length structures in some of their polymorphs. researchgate.net The formation of the MC significantly alters the physical properties of the fat blend. The phase diagram of the SOS/OSO system is characterized by two monotectic phases involving the most stable β form of the molecular compound (βc). researchgate.net

Similar behavior is observed in the binary mixture of 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) and 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), which also forms a molecular compound at a 1:1 ratio. researchgate.netmdpi.com The phase diagram for POP/OPO also shows two monotectic phases. researchgate.net The formation of these MCs is so favorable that they can crystallize even from dilute solutions, indicating strong specific interactions between the constituent TAG molecules. mdpi.com Time-resolved X-ray diffraction studies have shown that the MC crystals can form more rapidly than the crystals of the pure components. researchgate.net

| Mixture | Mixing Behavior | Ratio for Molecular Compound (MC) | Key Findings | Reference |

|---|---|---|---|---|

| SOS / OSO | Molecular Compound Formation (Monotectic) | 1:1 | Forms a stable β molecular compound (βc) that coexists with the pure components in two separate monotectic regions. | researchgate.net |

| POP / OPO | Molecular Compound Formation (Monotectic) | 1:1 | Exhibits two monotectic phases, similar to the SOS/OSO system. MC formation is kinetically favored. | researchgate.netmdpi.com |

| SOS / rac-SSO | Molecular Compound Formation | 1:1 | MC forms in a double chain-length structure, unlike the triple chain-length structures of some pure component polymorphs. | researchgate.net |

| SOS / sn-OOS | Immiscible (Monotectic/Peritectic) | N/A | In contrast to SOS/OSO, this asymmetric mixture does not form a molecular compound, showing immiscible behavior. | researchgate.net |

Influence of Stereospecificity on Mixed-Acid Triacylglycerol Interactions

The specific positioning of fatty acids on the glycerol (B35011) backbone, known as stereospecificity, is a critical factor influencing the interactions between mixed-acid TAGs. The symmetrical structure of OSO (oleic-stearic-oleic) contrasts with asymmetrical TAGs like SSO (stearic-stearic-oleic) or OOS (oleic-oleic-stearic). nih.gov This difference in molecular geometry has profound effects on crystallization and mixing behavior.

In contrast, mixtures of symmetric and asymmetric TAGs, such as SOS and 1,2-dioleoyl-3-stearoyl-sn-glycerol (OOS), exhibit immiscible monotectic or peritectic mixing behavior rather than forming molecular compounds. researchgate.net This suggests that the compatibility in molecular shape and the ability to form stable, interdigitated crystal structures are crucial. The use of an optically active (sn-OOS) versus a racemic mixture did not alter this immiscible behavior, indicating that the fundamental asymmetry is the dominant factor. researchgate.net The asymmetrical structure of molecules like SOO and SSO can cause steric hindrance, disrupting the "terrace" structure typical of TAG crystals and leading to less stable packing. nih.gov

Microstructural Development in Multi-Component Fat Systems

The microstructure of a fat, which encompasses the size, shape, and network of its crystals, is directly linked to its macroscopic properties like texture and hardness. The interactions and phase behavior of OSO in a multi-component system play a pivotal role in shaping this microstructure.

In systems where molecular compounds form, the microstructure can be complex. For instance, in spherulites grown from POP/OPO mixtures, the inner part can be dominated by the β form of the molecular compound, while the outer regions consist mainly of the pure component that was in excess. mdpi.com This indicates that the nucleation rate of the molecular compound can be higher than that of the pure components under certain conditions. mdpi.com The ability of MCs to integrate into the crystal lattice of other TAGs, such as tripalmitin (B1682551) (PPP), can modify the thermal properties and prevent undesirable phenomena like oiling out. ub.edu By promoting the presence of TAGs that form molecular compounds, it may be possible to reduce incompatible interactions and create more stable and functional fat crystal networks. researchgate.net

Biological Roles and Metabolic Dynamics of 1,3 Dioleoyl 2 Stearoylglycerol in Research Models

Incorporation and Distribution in Cellular Membrane Systems

1,3-Dioleoyl-2-stearoylglycerol, as a triacylglycerol (TAG), is primarily found in extracellular locations and is associated with cellular membranes. nih.gov Following digestion and absorption, the fatty acids and monoacylglycerol components are re-esterified back into TAGs within enterocytes. These newly synthesized TAGs are then packaged into chylomicrons, which are secreted into the lymphatic system before entering the bloodstream.

Once in circulation, the distribution of this compound to various tissues is mediated by lipoprotein lipase (B570770) (LpL), which, similar to pancreatic lipase, hydrolyzes the TAGs within the chylomicrons. nih.gov The released fatty acids and monoacylglycerols can then be taken up by cells, such as adipocytes and muscle cells, for storage or energy. Inside the cell, these components can be re-synthesized into TAGs and stored in lipid droplets or incorporated into cellular membranes. The specific distribution within different membrane systems, such as the endoplasmic reticulum or the plasma membrane, is a dynamic process influenced by the metabolic state of the cell and the activity of various enzymes involved in lipid synthesis and transport. The Human Metabolome Database (HMDB) notes its cellular locations as being within the membrane and extracellular space. nih.gov

Role in Lipid Droplet Biogenesis and Dynamics

Lipid droplets (LDs) are cellular organelles responsible for storing neutral lipids, with triacylglycerols being their main component. frontiersin.orgnih.gov The biogenesis of LDs originates in the endoplasmic reticulum (ER), where TAG synthesis occurs. frontiersin.orgnih.gov The final step in TAG synthesis is catalyzed by diacylglycerol O-acyltransferase (DGAT) enzymes, which esterify a fatty acyl-CoA to a diacylglycerol molecule. nih.govnih.gov

This compound, as a specific TAG, is a fundamental building block for the neutral lipid core of LDs. targetmol.combiomol.com The process begins with the accumulation of newly synthesized TAGs, like this compound, between the leaflets of the ER membrane. nih.gov This accumulation forms a lens-like structure that eventually buds off into the cytoplasm, enrobed in a phospholipid monolayer derived from the ER. frontiersin.orgnih.gov

The specific composition of the TAGs within the LD core can influence the droplet's size, stability, and interaction with other organelles. While direct studies focusing exclusively on this compound's role in LD dynamics are not abundant, it is understood that the mix of saturated (stearic acid) and unsaturated (oleic acid) fatty acids contributes to the physical properties of the lipid core. Furthermore, the generation of LDs is not just for energy storage; it is also a crucial mechanism to buffer cells against the lipotoxic effects of excess free fatty acids and other lipid intermediates. nih.gov Research has shown that both triacylglycerols and steryl esters are essential for efficient autophagy, a cellular recycling process, highlighting the interconnectedness of lipid storage and cellular homeostasis. embopress.org

Enzymatic Hydrolysis and Digestion in Experimental Systems

The primary enzyme responsible for the digestion of dietary fats, such as this compound, is pancreatic triacylglycerol lipase. wikipedia.org This enzyme exhibits high specificity for the ester bonds at the sn-1 and sn-3 positions of the glycerol (B35011) backbone. nih.govnih.gov Consequently, during digestion in the small intestine, pancreatic lipase preferentially cleaves the oleic acid moieties from the sn-1 and sn-3 positions of this compound.

This enzymatic action yields two primary products: free oleic acid and 2-stearoyl-glycerol (also known as 2-stearoylmonoglyceride). nih.gov The specificity of pancreatic lipase is crucial for the subsequent absorption of these lipids. Research using fats rich in this compound (OSO) has confirmed this hydrolytic pattern in in vitro digestion models. researchgate.net

Table 1: Enzymatic Hydrolysis of this compound by Pancreatic Lipase

| Substrate | Enzyme | Site of Action | Primary Hydrolysis Products |

| This compound | Pancreatic Lipase | sn-1 and sn-3 positions | 2-stearoyl-glycerol, Free Oleic Acid |

The positional distribution of fatty acids on the glycerol backbone significantly impacts their absorption and metabolic fate. Animal model studies have demonstrated that fatty acids at the sn-2 position of a triacylglycerol are absorbed more efficiently than those at the sn-1 and sn-3 positions. nih.gov This is because the 2-monoacylglycerol (2-MAG) resulting from pancreatic lipase digestion is readily absorbed by intestinal cells. nih.gov

In the case of this compound, the stearic acid is located at the protected sn-2 position. After the oleic acids are hydrolyzed, the resulting 2-stearoyl-glycerol is absorbed by enterocytes. Inside the intestinal cells, this 2-monoacylglycerol can be re-esterified back into a triacylglycerol before being incorporated into chylomicrons. This mechanism enhances the bioavailability of stearic acid when it is present at the sn-2 position. Studies on analogous structured lipids, such as 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), have shown that the fatty acid at the sn-2 position is well-absorbed, a principle that applies directly to the stearic acid in this compound. nih.gov

Table 2: Fatty Acid Composition of OSO-Rich Fat in an Experimental Study

| Fatty Acid Position | Fatty Acid | Composition (%) |

| sn-2 | Stearic Acid | 83.74 |

| Oleic Acid | 11.96 | |

| sn-1,3 | Oleic Acid | 78.36 |

| Stearic Acid | 7.84 | |

| Palmitic Acid | 6.40 | |

| Linoleic Acid | 4.50 | |

| Data adapted from a study on fats containing stearoyl-rich triacylglycerols. researchgate.net |

Involvement in Intracellular Signaling Cascades (e.g., Protein Kinase C Activation Research)

The breakdown products of triacylglycerols can act as important signaling molecules. Diacylglycerols (DAGs), which can be formed as intermediates during the hydrolysis or synthesis of this compound, are potent second messengers that activate Protein Kinase C (PKC). nih.govmdpi.com PKC is a family of enzymes that plays a crucial role in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. nih.gov

The activation of PKC is highly dependent on the specific molecular species of DAG. nih.gov For instance, research has shown that 1-stearoyl-2-arachidonoyl glycerol is particularly effective at activating certain PKC isoforms. nih.gov While direct research linking this compound to PKC activation is limited, the generation of diacylglycerol intermediates containing oleic and stearic acids during its metabolism suggests a potential role in modulating PKC-dependent signaling pathways. The specific diacylglycerols formed would depend on the action of various cellular lipases. Furthermore, studies have identified that a single amino acid residue in the C1 domain of PKC isoforms can determine their sensitivity to different DAGs, highlighting the complexity of this signaling axis. ucsd.edu

Study of Lipid Metabolism Modulation Using this compound as a Model Compound

Structured triacylglycerols like this compound are valuable tools in research for understanding lipid metabolism. researchgate.netnih.gov Due to its defined structure, with specific fatty acids at known positions on the glycerol backbone, it can be used as a model compound to trace the metabolic fate of individual fatty acids. targetmol.combiomol.com

For example, by synthesizing fats rich in this compound and comparing their physicochemical and digestive properties to fats with different TAG structures, researchers can elucidate how the positioning of fatty acids influences digestion and absorption. researchgate.net Such studies provide insights into the mechanisms of fat metabolism and can inform the design of functional lipids with specific nutritional properties. Research on the similarly structured 1,3-dioleoyl-2-palmitoylglycerol (OPO) has demonstrated how these model compounds can be used to investigate effects on fat and mineral absorption in vivo. nih.gov The use of this compound in this context allows for a detailed examination of how the interplay between saturated and unsaturated fatty acids at specific glycerol positions modulates metabolic pathways.

Applications in Advanced Biological and Pharmaceutical Research Formulations

Utilization as a Defined Lipid Component in Liposome Formulations for Research

Liposomes are artificial vesicles composed of one or more lipid bilayers, and they are a cornerstone of pharmaceutical research for drug delivery. anton-paar.com The selection of lipids is critical as it dictates the liposome's physical properties, stability, and biological interactions. While the primary structural components of liposomes are typically phospholipids (B1166683), which form the characteristic bilayer, other lipids are often incorporated to modulate the formulation's characteristics. anton-paar.comnih.gov

Although triacylglycerols like 1,3-Dioleoyl-2-stearoylglycerol are not the primary structural lipids in conventional aqueous-core liposomes, their inclusion in lipid-based nanoparticle research is significant. In more complex systems, such as lipid nanoparticles (LNPs) or solid lipid nanoparticles (SLNs), triacylglycerols can form part of the solid lipid core. The use of a highly defined and pure triacylglycerol like SOS allows researchers to create reproducible formulations with consistent physical and chemical properties. This is crucial for systematically studying how lipid composition affects particle stability, drug encapsulation efficiency, and release kinetics.

For instance, the inclusion of specific neutral lipids can influence the fluidity and packing of the lipid matrix, which in turn affects how the nanoparticle interacts with cells and releases its payload. While phospholipids like 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) or Dipalmitoylphosphatidylcholine (DPPC) are more commonly cited as primary components in liposomal drug delivery systems, the fundamental principle of using well-defined lipids to ensure reproducibility and to systematically study structure-function relationships applies to all lipid-based carriers. nih.govresearchgate.net

Role in Studying Lipid Metabolism and Trafficking in Cell Biology Models

This compound serves as an important substrate in cell biology for investigating the intricate pathways of lipid metabolism and intracellular trafficking. As a triacylglycerol (TAG) that has been identified in natural fats like butterfat, its metabolic fate is of significant interest. targetmol.combertin-bioreagent.comcaltagmedsystems.co.uk

In metabolic research, it is crucial to use substrates with a precisely known structure. SOS provides this, with oleic acid at the sn-1 and sn-3 positions and stearic acid at the sn-2 position. This specific arrangement allows scientists to explore the stereo-specificity of various enzymes involved in lipid digestion and remodeling, such as pancreatic and lipoprotein lipases, which preferentially cleave fatty acids from the sn-1 and sn-3 positions.

By introducing SOS to cell culture models (e.g., intestinal, liver, or fat cells), researchers can:

Trace the absorption and metabolic fate of its constituent fatty acids (oleic acid and stearic acid).

Study the process of TAG hydrolysis, re-esterification, and packaging into lipoproteins or storage in lipid droplets.

Investigate the activity and specificity of acyltransferases that reassemble TAGs within the cell.

Furthermore, fundamental biophysical studies have utilized this compound to examine the polymorphic transformations and packing behavior of mixed-acid triacylglycerols, providing insight into how the interaction between saturated and unsaturated fatty acid chains affects the physical state of lipids. capes.gov.br

Development of Specific Research Probes and Standards

The availability of this compound as a high-purity standard is essential for analytical and research applications. biocompare.commedchemexpress.com It is used as a reference material in chromatographic and mass spectrometric techniques to accurately identify and quantify this specific TAG in complex biological or food samples.

A significant advancement in its research application is the development of isotopically labeled versions, which serve as powerful probes for metabolic tracer studies. An example is This compound-d5 , where five hydrogen atoms on the stearoyl chain are replaced with deuterium (B1214612). lgcstandards.com This heavy isotope label makes the molecule distinguishable by mass spectrometry from its naturally occurring counterparts without significantly altering its chemical behavior.

These labeled probes are invaluable for:

Metabolic Flux Analysis: Precisely tracking the absorption, transport, and conversion of SOS into other lipids and metabolites within a living organism or cell culture system.

Quantification by Isotope Dilution: Serving as an internal standard for highly accurate and precise measurement of endogenous SOS levels.

The synthesis of lipids with isotopic labels, whether stable isotopes like deuterium or radioisotopes like tritium, is a well-established strategy for creating probes to elucidate complex biological pathways. lgcstandards.comnih.gov The availability of such standards for this compound underscores its importance as a specific molecular tool in modern lipid research.

Properties of this compound

| Property | Value | Source |

| Synonyms | 1,3-Olein-2-Stearin; TG(18:1/18:0/18:1) | |

| Molecular Formula | C₅₇H₁₀₆O₆ | biocompare.com |

| Molecular Weight | 887.5 g/mol | biocompare.com |

| Purity | ≥98% | biocompare.com |

| Format | Solid | biocompare.com |

| Storage Temperature | -20°C | biocompare.com |

| CAS Number | 2410-29-9 | bertin-bioreagent.com |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing high-purity 1,3-dioleoyl-2-stearoylglycerol?

- Methodology : A two-step synthesis is widely used:

Step 1 : React isopropylidene-protected glycerol with methyl stearate to form 1-stearoylglycerol.

Step 2 : Acylate the sn-1 and sn-3 positions using oleoyl chloride in a pyridine medium to achieve the symmetric structure .

- Purity Validation : Thin-layer chromatography coupled with flame ionization detection (TLC-FID) confirms purity (>98%) by resolving positional isomers .

Q. How do researchers confirm the positional distribution of fatty acids in this compound?

- Analytical Workflow :

Chromatography : Use reversed-phase HPLC with evaporative light scattering detection (ELSD) to separate regioisomers (e.g., SOS vs. OSO).

Mass Spectrometry : High-resolution MS/MS identifies fragmentation patterns unique to sn-2 stearoyl placement .

Nuclear Magnetic Resonance (NMR) : NMR distinguishes carbonyl resonances of oleoyl (sn-1,3) vs. stearoyl (sn-2) .

Advanced Research Questions

Q. What experimental designs resolve contradictions in polymorphic crystallization behavior of this compound?

- Key Findings :

- The compound forms metastable α and β' polymorphs during rapid cooling, but stabilizes into β crystals with double-chain-length structures (4.1 nm spacing) under slow crystallization .

- Contradiction : Discrepancies in melting points (e.g., β-form at 31.2°C vs. β' at higher temps) arise from kinetic vs. thermodynamic control.

Q. How do binary mixtures of this compound with other TAGs influence phase separation?

- Experimental Design :

Prepare mixtures (e.g., with POP or PPO triacylglycerols) at defined molar ratios.

Use time-resolved XRD to monitor molecular compound formation (e.g., βC phase at 1:1 ratio).

Analyze monotectic phase diagrams to identify eutectic points and immiscibility regions .

- Critical Parameters : Chain-length mismatch between oleoyl (C18:1) and stearoyl (C18:0) affects packing efficiency and phase stability .

Q. What enzymatic strategies maximize yield of this compound in solvent-free systems?

- Optimization Framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.